

commercial availability of 4-Amino-6-iodopyrimidine for research

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Compound of Interest

Compound Name: 4-Amino-6-iodopyrimidine

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An In-depth Technical Guide to **4-Amino-6-iodopyrimidine**: Commercial Availability, Synthesis, and Application in Kinase Inhibitor Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **4-Amino-6-iodopyrimidine**, a critical heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will explore its commercial availability, provide a validated synthesis protocol, and delve into its primary application as a scaffold in the design of potent kinase inhibitors, grounded in authoritative scientific principles.

Introduction: The Strategic Value of 4-Amino-6-iodopyrimidine

4-Amino-6-iodopyrimidine (CAS No. 53557-69-0) is a substituted pyrimidine that has garnered significant interest in medicinal chemistry. Pyrimidine cores are foundational structures in numerous therapeutic agents, largely due to their ability to mimic endogenous nucleobases and engage with a wide spectrum of biological targets.^{[1][2]} The unique arrangement of a reactive iodo group at the 6-position and an amino group at the 4-position makes this compound a versatile intermediate. This strategic functionalization provides synthetic handles for facile derivatization, enabling extensive exploration of structure-activity relationships (SAR) in drug discovery programs, particularly in the development of ATP-competitive kinase inhibitors.^{[3][4]}

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties and handling requirements is a prerequisite for its effective and safe use in a laboratory setting.

Key Properties:

- Molecular Formula: $C_4H_4IN_3$ [\[5\]](#)
- Molecular Weight: 220.99 g/mol (approx. 221 g/mol)[\[5\]](#)
- Appearance: Light yellow to light brown solid[\[5\]](#)
- Melting Point: 207-210 °C[\[5\]](#)
- Storage Conditions: Store under inert gas (Nitrogen or Argon) at 2–8 °C, tightly closed and in a dry environment.[\[5\]](#)[\[6\]](#)

Safety and Handling: Based on available Safety Data Sheets (SDS), **4-Amino-6-iodopyrimidine** and structurally related aminopyrimidines are classified as hazardous.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[8\]](#)[\[9\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate lab clothing.[\[7\]](#)[\[8\]](#) Use only in a well-ventilated area or under a fume hood.[\[7\]](#)
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[\[6\]](#)[\[8\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[\[8\]](#)

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[\[7\]](#)

Commercial Availability for Research

4-Amino-6-iodopyrimidine is readily available from various chemical suppliers, catering to research-scale and bulk quantity needs. Sourcing this intermediate from a reliable vendor is crucial for ensuring purity and consistency, which are paramount for reproducible experimental results. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Purity | Available Quantities | Notes |
|---------------------|--------|---------------------------|---|
| Ambeed, Inc. | Varies | Bulk quantities available | Specializes in building blocks and advanced intermediates. [10] |
| BOC Sciences | Varies | Custom quantities | Offers a wide spectrum of services from manufacturing to distribution. [10] |
| Alfa Chemistry | >95% | Gram to kilogram scale | ISO 9001:2015 certified supplier. [10] |
| Ivy Fine Chemicals | >98% | 250mg, 1g, 5g, 10g, Bulk | Provides specific pricing for smaller quantities. [11] |
| CymitQuimica | 97% | 100mg, 250mg, 1g, 5g | Lists synonyms such as 6-iodopyrimidin-4-amine. [12] |
| AK Scientific, Inc. | >95% | 250mg, 1g, 5g | Available through various chemical marketplaces. [5] |

Note: Availability, purity, and pricing are subject to change. Researchers should always request a certificate of analysis (CoA) from the supplier to verify the quality of the specific lot.

Synthesis Protocol: From Chlorinated Precursor

While commercially available, in-house synthesis may be required for specific research applications or cost management in large-scale projects. A common and reliable method is the halogen exchange reaction starting from the more accessible 4-Amino-6-chloropyrimidine. The iodine atom is a superior leaving group compared to chlorine in many cross-coupling reactions, making this transformation highly valuable.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol is adapted from established procedures for the synthesis of iodo-substituted pyrimidines.[5]

Reaction: 4-Amino-6-chloropyrimidine → **4-Amino-6-iodopyrimidine**

Materials:

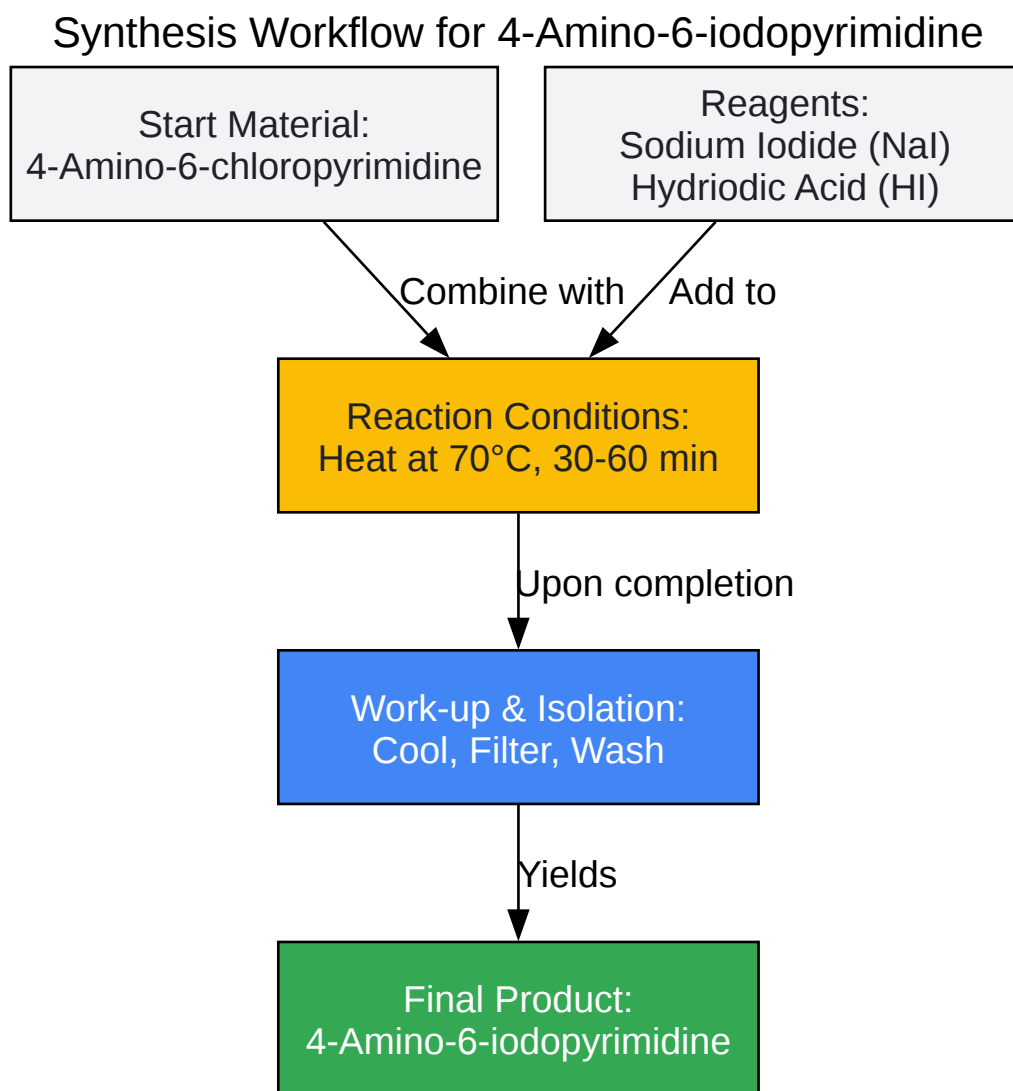
- 4-Amino-6-chloropyrimidine (1.0 eq)
- Sodium Iodide (NaI) (5.0 eq)
- Hydriodic Acid (HI), 40% aqueous solution
- Reaction vessel with magnetic stirrer and heating mantle
- Filtration apparatus

Step-by-Step Procedure:

- Vessel Charging: In a suitable reaction vessel, combine 4-amino-6-chloropyrimidine (e.g., 1.00 g, 7.72 mmol) and sodium iodide (e.g., 5.79 g, 38.6 mmol).
- Acid Addition: Carefully add 40% hydriodic acid (e.g., 20 mL) to the mixture. Caution: Hydriodic acid is corrosive. Handle in a fume hood with appropriate PPE.
- Reaction: Heat the mixture to 70 °C with vigorous stirring.

- **Monitoring:** Monitor the reaction for 30-60 minutes. The reaction is typically complete when the starting material is consumed, which can be checked by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. A precipitate should form.
- **Isolation:** Filter the resulting solid and wash it with a minimal amount of cold water to remove residual acid and salts.
- **Drying:** Dry the collected product in a vacuum oven overnight to yield **4-Amino-6-iodopyrimidine**.

Synthesis Workflow Diagram



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Caption: A flowchart illustrating the key stages of the synthesis of **4-Amino-6-iodopyrimidine**.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The primary utility of **4-Amino-6-iodopyrimidine** in drug discovery is as a scaffold for synthesizing protein kinase inhibitors.[13][14] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[15][16]

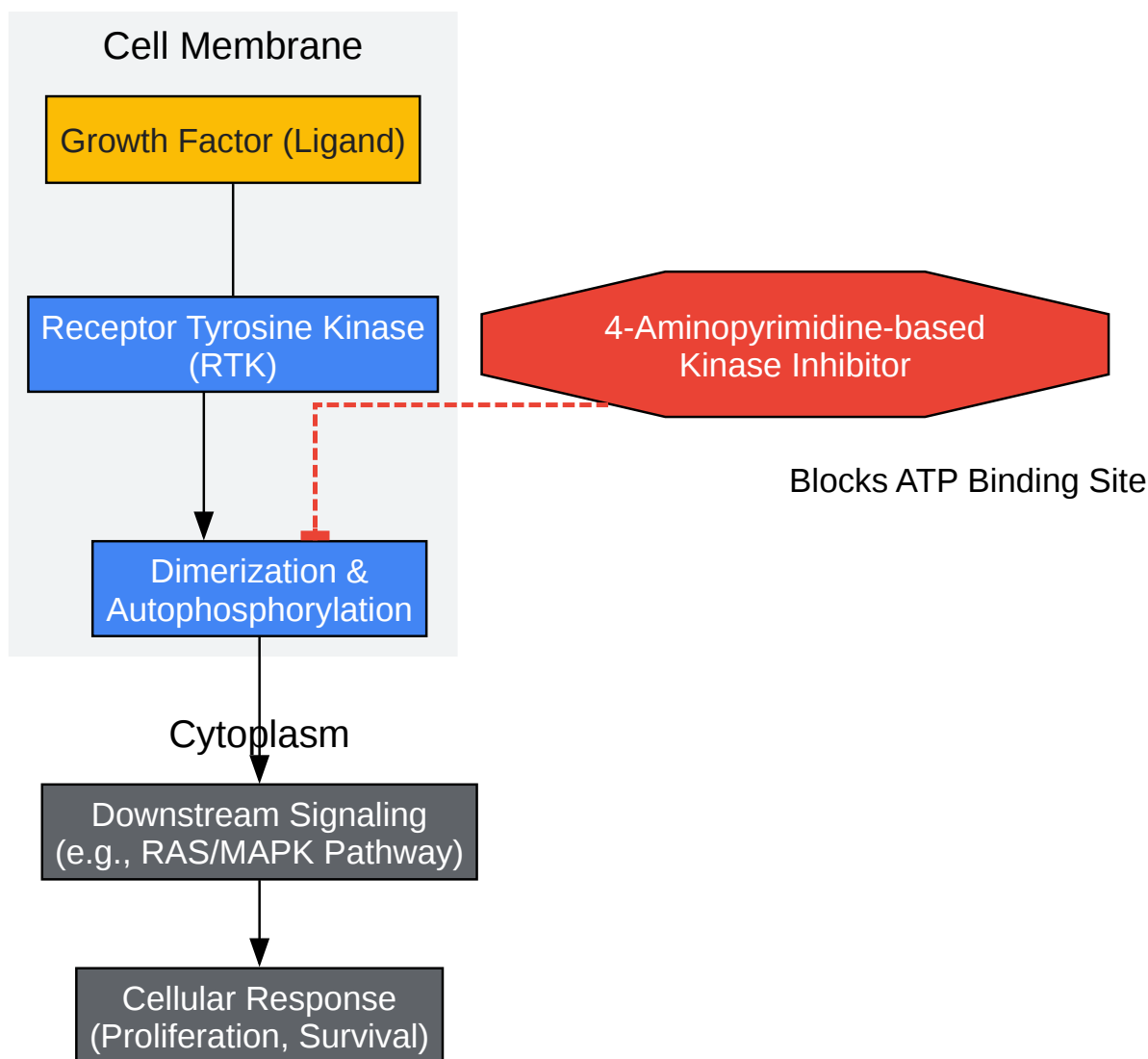
Rationale for Use

The 4-aminopyrimidine core is a privileged scaffold because it acts as a bioisostere for the adenine base of ATP.[3] It can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, effectively blocking the enzyme's catalytic activity. The iodo group at the 6-position serves as a versatile synthetic handle for introducing additional functionalities through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling.[4] This allows chemists to build out the molecule to occupy other regions of the ATP pocket, thereby tuning the compound's potency and selectivity for the target kinase.

Generalized Signaling Pathway and Point of Inhibition

Many kinase inhibitors target Receptor Tyrosine Kinases (RTKs), which sit at the top of critical signaling cascades like the RAS-RAF-MEK-ERK pathway that drives cell proliferation. The diagram below shows a generalized RTK pathway and illustrates how a pyrimidine-based inhibitor intervenes.

Generalized RTK Signaling and Inhibition

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Caption: A pyrimidine-based inhibitor blocks autophosphorylation by competing with ATP.

Conclusion

4-Amino-6-iodopyrimidine is a high-value chemical intermediate with robust commercial availability and a well-defined synthesis route. Its strategic importance lies in its role as a versatile scaffold for the development of targeted therapeutics, most notably protein kinase

inhibitors. The ability to easily functionalize the pyrimidine core allows for the systematic optimization of drug candidates, making it an indispensable tool for researchers and professionals in the field of medicinal chemistry and drug discovery.

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